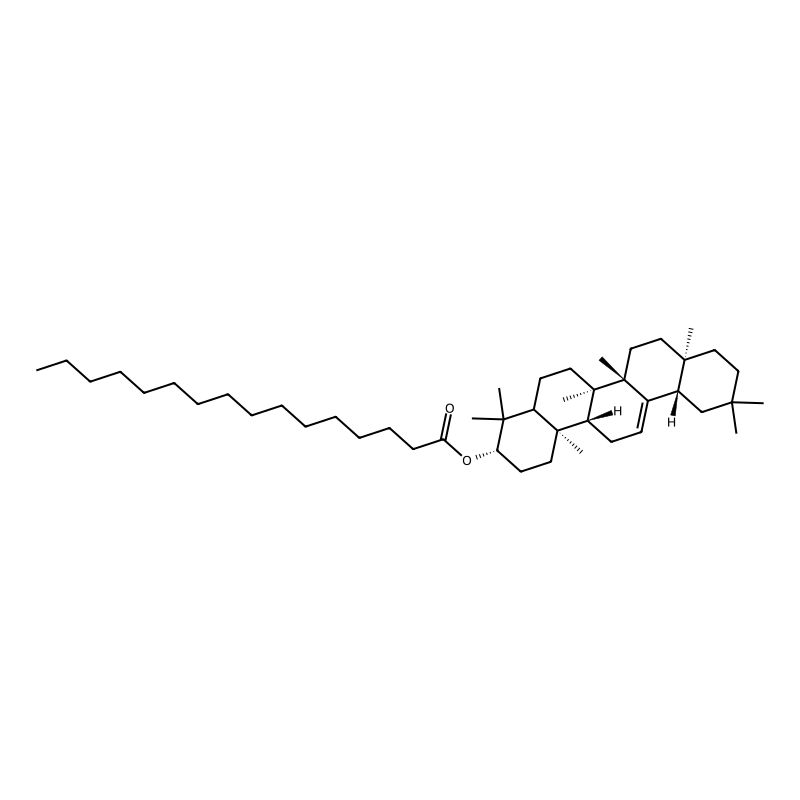

beta-Amyrin palmitate

Content Navigation

Researchers requiring reproducible antidiabetic or anti-inflammatory studies face variability with crude plant extracts. β-Amyrin palmitate (CAS 5973-06-8) provides the defined, high-purity compound, eliminating confounding unknowns. • Consistent lot-to-lot purity (≥98%) for reliable dose-response. • Enhanced lipophilicity enables seamless integration into oil-based topical and oral formulations. • Demonstrated microgram-level glucose uptake inhibition supports preclinical diabetes research. In stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

beta-Amyrin palmitate (CAS 5973-06-8) is a triterpenoid ester formed from the pentacyclic triterpene β-amyrin and the saturated fatty acid, palmitic acid. This esterification significantly increases the lipophilicity of the parent β-amyrin, a modification that enhances its solubility in organic solvents and oils, which is a critical attribute for its use in cosmetic and topical preparations. Naturally occurring in various plants, beta-amyrin palmitate is investigated for a range of biological activities, including anti-inflammatory and antidiabetic effects, often showing distinct efficacy compared to its parent compound.

Research Fit

Substituting beta-amyrin palmitate with its parent alcohol, β-amyrin, is often unfeasible due to critical differences in physicochemical properties. The palmitate ester's enhanced lipophilicity is key for its incorporation into oil-based formulations and may influence its bioavailability and skin permeability. Using crude plant extracts, such as those from *Calendula officinalis*, introduces significant variability in the concentration of beta-amyrin palmitate and other active triterpenoids, compromising the reproducibility of research results and the consistency of commercial products. Procuring the defined compound (CAS 5973-06-8) ensures lot-to-lot consistency and eliminates confounding variables from unknown components in complex mixtures.

Substitution Risk

References

- [7] Pintea, A., et al. (2020). A Comparative Bio-Evaluation and Chemical Profiles of Calendula officinalis L. Extracts Prepared via Different Extraction Techniques. MDPI.

- [10] Bako, E., et al. (2024). Comparative Metabolomics of Ligulate and Tubular Flowers of Two Cultivars of Calendula officinalis L. University of Turku.

Potent Antidiabetic Activity at Low Doses, Outperforming Parent Compound Precursors

In studies on diabetic rat models, beta-amyrin palmitate demonstrated potent antidiabetic activity at a very low dose of 50 µg/kg body weight. This efficacy is noted as significant, especially when compared to the higher doses (e.g., 100 mg/kg) at which the parent mixture of α- and β-amyrin is typically tested to achieve normalization of blood glucose levels. The primary mechanism appears to be the inhibition of intestinal glucose absorption, reducing postprandial hyperglycemia.

| Evidence Dimension | Effective Antidiabetic Dose |

| Target Compound Data | 50 µg/kg body weight |

| Comparator Or Baseline | α/β-amyrin mixture (Parent Compounds): 100 mg/kg body weight |

| Quantified Difference | Effective at a dose approximately 2000 times lower than the parent amyrins. |

| Conditions | In vivo; Alloxan-induced and streptozotocin-induced diabetic rat models. |

This significant dose-potency advantage makes beta-amyrin palmitate a more efficient and targeted choice for research into novel antidiabetic therapeutics.

Defined Thermal Properties for Processability and Formulation

beta-Amyrin palmitate has a distinct melting point of 77°C, which is significantly lower than that of its parent compound, β-amyrin (mp 197-197.5°C). This lower melting point is a critical processability parameter, allowing for easier and more energy-efficient incorporation into heated cosmetic emulsions, waxes, and other formulations without requiring the high temperatures that could degrade other active ingredients.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 77°C |

| Comparator Or Baseline | beta-Amyrin (Parent Compound): 197-197.5°C |

| Quantified Difference | Melting point is ~120°C lower than the parent alcohol. |

| Conditions | Standard physical property measurement. |

This provides a clear processing advantage, enabling its use in temperature-sensitive formulations where the high melting point of β-amyrin would be prohibitive.

Enhanced Lipophilicity for Improved Handling and Oil-Phase Compatibility

The esterification of β-amyrin with palmitic acid results in a molecule with significantly increased lipophilicity, as indicated by its high calculated XLogP3-AA value of 17.1. While the parent compound β-amyrin is already poorly soluble in water, it is also only sparingly soluble in alcohols. The palmitate ester form is readily soluble in common formulation solvents like chloroform and DMSO and is expected to have high compatibility with cosmetic oils and lipids, making it suitable as an emollient and conditioning agent.

| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |

| Target Compound Data | 17.1 |

| Comparator Or Baseline | beta-Amyrin (Parent Compound): Lower lipophilicity, less soluble in non-polar solvents. |

| Quantified Difference | The addition of a C16 fatty acid chain drastically increases non-polar character. |

| Conditions | Computational property calculation and qualitative solubility data. |

For developing oil-based serums, creams, or other anhydrous formulations, the palmitate form offers superior solubility and handling characteristics over the parent triterpene.

High-Potency Active for Metabolic Disease Research

Due to its demonstrated antidiabetic effects at microgram-level dosages, beta-amyrin palmitate is a prime candidate for preclinical studies investigating novel therapeutics for type 2 diabetes and metabolic syndrome, particularly those focused on modulating intestinal glucose uptake.

Functional Ingredient in Temperature-Sensitive Cosmetic Formulations

The compound's low melting point (77°C) allows for its integration into sophisticated cosmetic formulations, such as emulsions, balms, and sticks, without requiring high-temperature processing that could compromise the stability of other vitamins, antioxidants, or sensitive active ingredients.

Oil-Soluble Emollient for Topical and Dermatological Products

The high lipophilicity of beta-amyrin palmitate makes it an excellent choice for oil-based serums, barrier creams, and ointments where high solubility in the lipid phase is required for a homogenous and stable final product.

Application Selection Guide

References

- [6] Salehi, B., et al. (2025). The Pharmaceutical Potential of α- and β-Amyrins. MDPI.

- [8] The Pharmaceutical Potential of α- and β-Amyrins. Preprints.org. (2025, June 11).

- [19] Beta-Amyrin Palmitate. The Good Scents Company. (n.d.).

- [20] beta-Amyrin. In: O'Neil, M.J. (Ed.), The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (n.d.).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Wei CC, Chang CH, Liao VH. Anti-Parkinsonian effects of β-amyrin are regulated via LGG-1 involved autophagy pathway in Caenorhabditis elegans. Phytomedicine. 2017 Dec 1;36:118-125. doi: 10.1016/j.phymed.2017.09.002. Epub 2017 Sep 21. PubMed PMID: 29157804.

3: Santos FA, Carvalho KMMB, Batista-Lima FJ, Nunes PIG, Viana AFSC, de Carvalho Almeida da Silva AA, da Cruz Fonseca SG, Chaves MH, Rao VS, Magalhães PJC, de Brito TS. The triterpenoid alpha, beta-amyrin prevents the impaired aortic vascular reactivity in high-fat diet-induced obese mice. Naunyn Schmiedebergs Arch Pharmacol. 2017 Oct;390(10):1029-1039. doi: 10.1007/s00210-017-1404-1. Epub 2017 Jul 17. PubMed PMID: 28717838.

4: Ishii M, Nakahara T, Ikeuchi S, Nishimura M. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway. Biochem Biophys Res Commun. 2015 Nov 27;467(4):676-82. doi: 10.1016/j.bbrc.2015.10.085. Epub 2015 Oct 20. PubMed PMID: 26498523.

5: Okoye NN, Ajaghaku DL, Okeke HN, Ilodigwe EE, Nworu CS, Okoye FB. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity. Pharm Biol. 2014 Nov;52(11):1478-86. doi: 10.3109/13880209.2014.898078. Epub 2014 Jul 15. PubMed PMID: 25026352.

6: Otuki MF, Ferreira J, Lima FV, Meyre-Silva C, Malheiros A, Muller LA, Cani GS, Santos AR, Yunes RA, Calixto JB. Antinociceptive properties of mixture of alpha-amyrin and beta-amyrin triterpenes: evidence for participation of protein kinase C and protein kinase A pathways. J Pharmacol Exp Ther. 2005 Apr;313(1):310-8. Epub 2004 Dec 30. PubMed PMID: 15626726.

Explore Compound Types